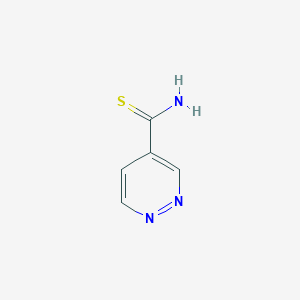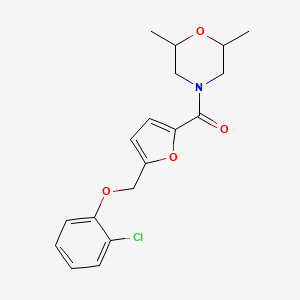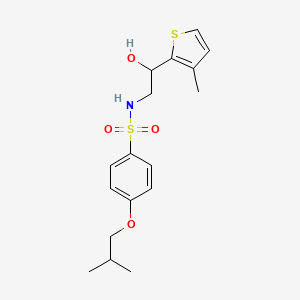![molecular formula C16H19N3O2S B2395426 (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379988-72-2](/img/structure/B2395426.png)
(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone, also known as MTPM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTPM belongs to the class of piperidine-based compounds and has been studied for its biochemical and physiological effects on various biological systems.
作用机制
The mechanism of action of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. This compound has been shown to enhance the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, emotion, and cognition. This compound has also been shown to inhibit the activity of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammatory and pain-related conditions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on different biological systems. It has been shown to reduce the levels of inflammatory mediators, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. This compound has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of oxidative stress. In addition, this compound has been shown to modulate the levels of neurotransmitters, such as dopamine, serotonin, and acetylcholine, in animal models of depression and anxiety.
实验室实验的优点和局限性
One of the advantages of using (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone in lab experiments is its potential therapeutic applications in various biological systems. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, which make it a promising candidate for the development of new drugs. Another advantage of using this compound is its relatively low toxicity and high bioavailability. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of information on its long-term safety and efficacy in humans.
未来方向
There are several future directions for the research on (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone. One direction is the development of new analogs and derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of the long-term safety and efficacy of this compound in humans. Furthermore, the potential use of this compound in the treatment of cancer and other diseases should be explored. Finally, the mechanism of action of this compound should be further elucidated to understand its potential therapeutic applications in various biological systems.
合成方法
The synthesis of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the formation of 4-methylthiophen-2-amine by reacting 4-methylthiophen-2-ol with ammonia gas. The next step involves the reaction of 4-methylthiophen-2-amine with pyrimidine-2-carboxylic acid to form 4-methylthiophen-2-yl)-[3-(pyrimidin-2-yl)amino]butanoic acid. The final step involves the conversion of the carboxylic acid group to a ketone group by reacting with thionyl chloride and then with 1-(piperidin-1-yl)methanamine. The yield of this compound is approximately 40%.
科学研究应用
(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties in animal models. This compound has also been studied for its potential use in the treatment of depression, anxiety, and cognitive disorders. In addition, this compound has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
(4-methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-8-14(22-11-12)15(20)19-7-2-4-13(9-19)10-21-16-17-5-3-6-18-16/h3,5-6,8,11,13H,2,4,7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYOGAAOOAAPNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)COC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2395343.png)




![N-(4-fluorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2395354.png)
![N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2395355.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2395356.png)




![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)
![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2395366.png)